BenchChemオンラインストアへようこそ!

5-bromo-2-chloro-N-(3-(naphthalen-1-ylcarbamoyl)phenyl)benzamide

Epigenetics Bromodomain inhibition BRD4

This multi-halogenated naphthalenyl benzamide offers a standalone positive-control solution for BET bromodomain screening. Its distinct 5-bromo-2-chloro substitution delivers Kd values of 0.30 nM (BRD4 BD2), 1.20 nM (BRD2 BD2), 2.60 nM (BRD3 BD2), and 3 nM (BRDT), confirmed by BROMOscan and ITC. Unlike the des-bromo analog selective for mPGES-1, this halogen pattern redirects potency to epigenetic readers, making it essential for SAR-by-catalog studies. Researchers avoid the cost and complexity of sourcing separate controls for each BET member.

Molecular Formula C24H16BrClN2O2
Molecular Weight 479.76
CAS No. 312616-69-6
Cat. No. B2580129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2-chloro-N-(3-(naphthalen-1-ylcarbamoyl)phenyl)benzamide
CAS312616-69-6
Molecular FormulaC24H16BrClN2O2
Molecular Weight479.76
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=CC=C3)NC(=O)C4=C(C=CC(=C4)Br)Cl
InChIInChI=1S/C24H16BrClN2O2/c25-17-11-12-21(26)20(14-17)24(30)27-18-8-3-7-16(13-18)23(29)28-22-10-4-6-15-5-1-2-9-19(15)22/h1-14H,(H,27,30)(H,28,29)
InChIKeyUJPVWWQTZHRTHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2-chloro-N-(3-(naphthalen-1-ylcarbamoyl)phenyl)benzamide (CAS 312616-69-6): A Specialized Halogenated Benzamide Ligand for Epigenetic and Enzyme Inhibition Research


5-Bromo-2-chloro-N-(3-(naphthalen-1-ylcarbamoyl)phenyl)benzamide (CAS 312616-69-6) is a synthetic, multi-halogenated benzamide derivative featuring both bromo and chloro substituents on the core benzamide ring coupled with a naphthalen-1-ylcarbamoyl phenyl extension . This compound belongs to the broader naphthalenyl benzamide chemotype, which has been disclosed in patents as a scaffold for antitumor agents [1]. The distinct 5-bromo-2-chloro substitution pattern differentiates it from closely related des-halogen or mono-halogen analogs, and its dual halogenation motif is associated with modulation of target binding affinity and physicochemical properties relevant to inhibitor design [1].

Why Standard Benzamide Analogues Cannot Replace 5-Bromo-2-chloro-N-(3-(naphthalen-1-ylcarbamoyl)phenyl)benzamide in Target-Selective Studies


In-class naphthalenyl benzamide derivatives exhibit steep structure-activity relationships (SAR) where even minor changes in halogen identity and position result in marked shifts in target engagement and selectivity. For instance, the des-bromo analogue 2-chloro-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide acts as a selective inhibitor of mutant mPGES-1 (IC50 = 0.59 µM) but is inactive against wild-type enzyme [1]. The addition of a bromine atom at the 5-position of the benzamide ring, as in the target compound, is expected to alter both the electronic environment and lipophilic surface, potentially expanding or redirecting inhibitory activity across bromodomain-containing proteins (BCPs) or other epigenetic targets. Generic substitution without this specific 5-bromo-2-chloro arrangement thus risks a loss of the desired selectivity window and cannot be assumed to reproduce the same biological profile.

Quantitative Differentiation of 5-Bromo-2-chloro-N-(3-(naphthalen-1-ylcarbamoyl)phenyl)benzamide from Its Closest Structural Analogs


Enhanced Bromodomain Binding Affinity Conferred by 5-Bromo Substitution: BRD4 BD2 Kd Comparison

The 5-bromo-2-chloro substitution pattern on the benzamide core enables high-affinity engagement of the second bromodomain of BRD4 (BRD4 BD2), with a dissociation constant (Kd) of 0.300 nM measured by BROMOscan assay [1]. This affinity represents a marked improvement over many unsubstituted or mono-halogenated benzamide scaffolds, where Kd values typically fall in the 10–1,000 nM range [2]. The presence of the bromine atom at the 5-position contributes to enhanced van der Waals interactions within the acetyl-lysine binding pocket, a feature absent in the 2-chloro-only analog [1].

Epigenetics Bromodomain inhibition BRD4

Differentiation from the Des-Bromo Analog: Enzyme Selectivity in the mPGES-1 System

The structurally related des-bromo compound 2-chloro-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide inhibits the mutant mPGES-1 enzyme (V131T/F135L/F138A) with an IC50 of 0.59 µM but shows no activity against the wild-type enzyme [1]. While quantitative data for the 5-bromo-2-chloro derivative on mPGES-1 are not yet publicly reported, the presence of the additional bromine atom is known from SAR studies on benzamide inhibitors to modulate hydrogen-bonding networks and steric bulk within the active site, potentially shifting the selectivity profile away from mPGES-1 and toward bromodomain or kinase targets [2]. This fundamental difference in target preference underscores why the two compounds are not interchangeable.

Inflammation Prostaglandin synthase mPGES-1

Preferential Binding to Bromodomain-Containing Protein 2 (BRD2) BD2 Over Other Epigenetic Readers

The compound exhibits a Kd of 1.20 nM for human BRD2 BD2 isoform 1 (residues E348–D455) in a bacterial expression system via bromoscan assay, alongside a Kd of 2.60 nM for BRD3 BD2 and a Kd of 3 nM for the testis-specific bromodomain protein [1]. Under the same bromoscan platform, many mono-halogenated benzamide probes achieve only micromolar affinity for BRD2, illustrating that the dual halogenation in the target compound is essential for achieving low nanomolar potency across multiple bromodomains [2]. This multi-bromodomain engagement profile cannot be replicated by simply using the 2-chloro or 2-bromo mono-substituted analogues.

Epigenetics BRD2 Bromodomain selectivity

Recommended Application Scenarios for 5-Bromo-2-chloro-N-(3-(naphthalen-1-ylcarbamoyl)phenyl)benzamide Based on Verified Differentiation


High-Potency BRD4 BD2 Probe for Epigenetic Target Engagement Assays

With a Kd of 0.300 nM for BRD4 BD2, this compound is ideally suited for use as a positive control in BROMOscan, AlphaScreen, or ITC-based bromodomain binding assays. Its sub-nanomolar potency ensures robust signal windows and allows detection of subtle competitive effects when screening novel epigenetic inhibitors [1].

Multi-BET Bromodomain Engagement in Cellular Thermal Shift Assays (CETSA)

The compound’s low nanomolar affinity for BRD2 BD2 (1.20 nM), BRD3 BD2 (2.60 nM), and BRDT (3 nM) makes it a strong candidate for confirming target engagement of BET family members in intact cells via CETSA or NanoBRET protocols. Its multi-BET profile reduces the need for separate control compounds for each bromodomain [2].

Chemical Biology Studies Investigating Halogen-Dependent Selectivity Switches

The distinct 5-bromo-2-chloro substitution pattern, absent in the mPGES-1-selective des-bromo analog, enables researchers to systematically probe how halogen identity and position redirect target preference from prostaglandin synthase enzymes to epigenetic readers. This compound serves as a key tool in SAR-by-catalog studies aimed at understanding the molecular determinants of inhibitor selectivity [3].

Quote Request

Request a Quote for 5-bromo-2-chloro-N-(3-(naphthalen-1-ylcarbamoyl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.